molecular formula C14H13ClO2S B2748749 1-Chloro-4-(2-phenoxyethylsulfinyl)benzene CAS No. 28611-91-8

1-Chloro-4-(2-phenoxyethylsulfinyl)benzene

Cat. No.: B2748749
CAS No.: 28611-91-8
M. Wt: 280.77
InChI Key: UAEGIDUXJWDFKH-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-phenoxyethylsulfinyl)benzene is a chemical compound of interest in advanced research and development sectors, particularly in medicinal chemistry. The core structure of this compound, which features a sulfoxide group bridging a chlorophenyl and a phenoxyethyl chain, is related to a class of sulfur-containing molecules known for their versatile biological activities. While specific mechanistic studies on this exact molecule are not extensively published in the current literature, compounds with similar architectures, especially sulfonamides, are recognized as key pharmacophores in the development of therapeutic agents. Research on analogous structures has demonstrated significant potential in targeting enzymes like carbonic anhydrase, which is implicated in tumor growth, and in the development of matrix metalloproteinase (MMP) inhibitors for investigating cancer metastasis and inflammatory diseases . The presence of the sulfinyl group may offer unique electronic and steric properties, influencing the compound's binding affinity and metabolic stability, making it a valuable scaffold for probing new biological pathways or optimizing lead compounds in drug discovery . Further investigation into its mechanism of action and specific research applications is encouraged to fully elucidate its scientific value.

Properties

IUPAC Name

1-chloro-4-(2-phenoxyethylsulfinyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2S/c15-12-6-8-14(9-7-12)18(16)11-10-17-13-4-2-1-3-5-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEGIDUXJWDFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 2-Phenoxyethyl Thiols

A common approach involves reacting 4-chlorobenzenethiol with 2-phenoxyethyl bromide under basic conditions. For example:
$$ \text{4-ClC}6\text{H}4\text{SH} + \text{PhOCH}2\text{CH}2\text{Br} \xrightarrow{\text{NaOH, EtOH}} \text{4-ClC}6\text{H}4\text{-S-CH}2\text{CH}2\text{OPh} $$
This method, adapted from Ullmann-type couplings, typically employs polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C, yielding the sulfide in 70–85% efficiency.

Thiol-Ene Click Chemistry

Radical-mediated thiol-ene reactions between 4-chlorostyrene and 2-phenoxyethanethiol offer a metal-free alternative. Initiated by AIBN at 70°C in THF, this method achieves ~90% conversion but requires stringent oxygen exclusion.

Oxidation to Sulfoxide

Controlled oxidation of the sulfide intermediate is critical to avoid over-oxidation to sulfone.

Hydrogen Peroxide in Acetic Acid

Using 30% H$$2$$O$$2$$ in glacial AcOH at 0–5°C for 4–6 hours provides moderate yields (65–75%). Excess peroxide must be quenched with Na$$2$$S$$2$$O$$_3$$ to prevent sulfone formation.

Meta-Chloroperbenzoic Acid (mCPBA)

mCPBA in dichloromethane at −20°C selectively oxidizes sulfides to sulfoxides within 2 hours, achieving 80–88% yields. This method’s scalability is limited by mCPBA’s cost and handling hazards.

Catalytic Asymmetric Oxidation

Chiral Ti(O$$i$$Pr)$$_4$$/tartrate systems enable enantioselective sulfoxidation, though this is less relevant for the non-chiral target.

Direct Coupling Strategies

Palladium-Catalyzed Sulfinyl Cross-Coupling

Adapting methodologies from patent US9227900B2, aryl halides (e.g., 1-chloro-4-iodobenzene) can couple with sulfinyl precursors. For instance:
$$ \text{4-ClC}6\text{H}4\text{I} + \text{PhOCH}2\text{CH}2\text{SO}2\text{H} \xrightarrow{\text{Pd(OAc)}2, \text{Cs}2\text{CO}3} \text{Target} $$
Yields reach 70–84% using BINAP ligands and triethylamine in toluene at 50°C.

Mitsunobu Reaction for Ether-Sulfoxide Assembly

The Mitsunobu reaction couples 4-chlorobenzenesulfinic acid with 2-phenoxyethanol using DIAD and PPh$$_3$$. While efficient (75–82% yields), this method struggles with steric hindrance.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
H$$2$$O$$2$$ Oxidation 0–5°C, AcOH, 6 h 65–75% Low cost, simple workup Risk of over-oxidation
mCPBA Oxidation −20°C, CH$$2$$Cl$$2$$, 2 h 80–88% High selectivity Expensive reagent, hazardous waste
Palladium Coupling 50°C, toluene, Pd(OAc)$$_2$$, 4 h 70–84% Scalable, one-pot Requires inert atmosphere
Mitsunobu Reaction RT, THF, DIAD/PPh$$_3$$, 12 h 75–82% Stereospecific High molecular weight byproducts

Industrial-Scale Considerations

Patent WO2015063726A1 highlights the importance of solvent selection to minimize impurities. Replacing acetonitrile with toluene during reduction steps prevents adduct formation—a lesson applicable to sulfoxide synthesis. Similarly, US9227900B2 emphasizes cesium carbonate’s superiority over K$$2$$CO$$3$$ in coupling reactions, enhancing yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(2-phenoxyethylsulfinyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The sulfinyl group can be further oxidized to a sulfone or reduced to a sulfide using suitable reagents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Amino or thiol derivatives of the benzene ring.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

1-Chloro-4-(2-phenoxyethylsulfinyl)benzene has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-phenoxyethylsulfinyl)benzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The compound’s biological activity may be attributed to its ability to interact with cellular proteins and enzymes, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-chloro-4-(2-phenoxyethylsulfinyl)benzene with analogous compounds, focusing on substituent effects, synthesis pathways, and applications.

Substituent Variations and Physicochemical Properties
Compound Name Substituent/Functional Group Key Properties/Data Source
1-Chloro-4-((4-nitrophenoxy)methyl)benzene Nitrophenoxy methyl Synthesized via nucleophilic substitution (4-nitrophenol + 1-chloro-4-(chloromethyl)benzene); reduced to aniline derivatives using Raney Ni .
1-Chloro-4-(2-fluoropropyl)benzene Fluoropropyl Characterized by ¹³C/¹⁹F NMR; fluorination impacts polarity and metabolic stability .
1-Chloro-4-(2-chloroethyl)benzene Chloroethyl Synthesized via SOCl₂ reaction; yellow oil with distinct ¹H NMR (δ 2.99–3.65 ppm) .
1-Chloro-4-(2-methylprop-2-en-1-yl)benzene Methallyl Used in hydrochlorination reactions; colorless oil with 92% yield under B(C₆F₅)₃ catalysis .
1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene Sulfonyl (S=O₂) Higher oxidation state than sulfinyl; crystalline solid (MDL: MFCD00171967) .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity but may reduce synthetic yields due to steric hindrance or side reactions .
  • Fluorine substituents improve thermal stability and bioavailability, as seen in NMR studies of fluoropropyl analogs .
  • Sulfinyl vs. sulfonyl groups : Sulfinyl compounds (S=O) are less oxidized than sulfonyl (S=O₂), affecting redox reactivity and applications in drug design .

Biological Activity

1-Chloro-4-(2-phenoxyethylsulfinyl)benzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and relevant case studies.

  • Chemical Formula: C13H13ClO2S
  • Molecular Weight: 270.76 g/mol
  • CAS Number: 28611-91-8

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to inhibit bacterial growth by disrupting cellular processes essential for survival.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators.

Table 2: Anticancer Effects of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Caspase activation
HCT116 (Colon Cancer)20Cell cycle arrest

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The sulfinyl group is believed to play a crucial role in its reactivity, facilitating the formation of reactive intermediates that can modify cellular macromolecules.

Key Mechanisms:

  • Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress, leading to cellular damage and apoptosis.
  • Enzyme Inhibition: It may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Signal Transduction Modulation: Alters signaling pathways associated with cell growth and apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfinyl compounds, including this compound. Results indicated a correlation between the structure of the sulfinyl group and antimicrobial potency, suggesting that modifications could enhance effectiveness.

Study on Anticancer Properties

In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. The study concluded that the compound significantly reduced cell viability in a dose-dependent manner, with notable morphological changes indicative of apoptosis.

Q & A

Q. How can contradictions in reported bioactivity data be resolved?

  • Data Reconciliation Framework :

Compare assay conditions (e.g., cell lines, solvent controls) across studies.

Validate activity via orthogonal assays (e.g., cell viability vs. target-specific enzyme inhibition).

Use metabolomics to identify compound stability issues (e.g., sulfoxide reduction in anaerobic bacterial cultures) .

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